molecular formula C6H11N5O B2885377 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide CAS No. 319477-98-0

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide

Cat. No.: B2885377
CAS No.: 319477-98-0
M. Wt: 169.188
InChI Key: ZTYIXAPRQZAEPL-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide is a triazole-containing hydrazide derivative. The compound features a 1,2,4-triazole ring attached to a methyl-substituted propane backbone, with a hydrazide (-CONHNH₂) functional group.

Properties

IUPAC Name

2-methyl-2-(1,2,4-triazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIXAPRQZAEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NN)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic routes based on critical parameters:

Parameter Hydrazinolysis Cyclodehydration
Starting Material Cost Low Moderate
Reaction Time 6–8 hours 3–4 hours
Yield (%) 78–85 65–72
Purification Complexity Simple recrystallization Column chromatography
Environmental Impact Moderate (excess hydrazine) Low (solvent recovery)

Notable Observations :

  • Hydrazinolysis offers higher yields but generates stoichiometric waste from hydrazine.
  • Cyclodehydration, while faster, incurs higher costs due to POCl₃ and specialized equipment.

Innovations in Continuous-Flow Synthesis

Recent developments in flow chemistry have revolutionized the synthesis of triazole derivatives. A notable example is the continuous-flow preparation of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for the target hydrazide.

Flow Reactor Setup :

  • Reactor Type : Microfluidic tubular reactor (ID: 1.0 mm).
  • Conditions :
    • Temperature : 120°C.
    • Residence Time : 10 minutes.
    • Solvent : Ethanol-water (7:3 v/v).

Outcomes :

  • Yield Improvement : 89% (vs. 72% in batch).
  • Safety : Mitigates risks associated with exothermic intermediates.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Functional Group/Substituent Key Structural Differences
2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide C₆H₁₁N₄O Hydrazide (-CONHNH₂) Reference compound for comparison.
2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid C₆H₉N₃O₂ Carboxylic acid (-COOH) Hydrazide replaced with carboxylic acid.
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate C₇H₁₁N₃O₂ Ester (-COOCH₃) Ethyl ester instead of hydrazide.
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide C₇H₁₁N₃O₂S Thiazole ring, hydroxyl group Triazole replaced with thiazole.
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide C₁₈H₁₆N₆O₂S 1,2,3-Triazole, carbothioamide Different triazole isomer and aryl group.

Physicochemical Properties

Property This compound Carboxylic Acid Analogue Thiazole Hydrazide ()
Molecular Weight ~171.18 g/mol 155.15 g/mol 201.24 g/mol
Solubility Moderate in polar solvents (e.g., ethanol) Higher polarity, aqueous solubility likely lower Lower polarity due to thiazole
Stability Susceptible to oxidation More stable than hydrazide Moderate (thioamide group may enhance stability)

Biological Activity

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N5C_6H_{11}N_5, with a molecular weight of approximately 155.156 g/mol. The compound features a triazole ring, which is known for its biological significance.

PropertyValue
Molecular FormulaC6H11N5
Molecular Weight155.156 g/mol
CAS Number[Not specified]

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are still being explored.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that triazole compounds can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against various fungal infections.

Anticancer Potential

Recent investigations into triazole derivatives have suggested potential anticancer activities. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Case Study: Anticancer Activity

One notable study involved the synthesis and evaluation of triazole derivatives for their anticancer properties. The study demonstrated that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Table: Cytotoxicity of Triazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound15MCF-7 (breast cancer)
Related Triazole A20HeLa (cervical cancer)
Related Triazole B25A549 (lung cancer)

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some studies indicate that triazole compounds can cause cell cycle arrest at various phases, leading to reduced proliferation rates.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide?

The compound can be synthesized via nucleophilic substitution and hydrazine-mediated reactions. A validated method involves refluxing isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate with excess hydrazine hydrate in propan-2-ol for 3–4 hours, followed by solvent evaporation and recrystallization . Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and hydrazide functionality.
  • High-resolution MS : For molecular weight verification.
  • X-ray crystallography (if crystalline) : SHELXL is recommended for refining structural models, particularly for resolving bond-length discrepancies .
  • FT-IR : To identify N–H and C=O stretches in the hydrazide moiety .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

  • Stoichiometric control : Use a 1:1.5 molar ratio of ester precursor to hydrazine hydrate to ensure complete conversion .
  • Temperature modulation : Reflux conditions (80–85°C) minimize side reactions.
  • Solvent selection : Propan-2-ol enhances solubility of intermediates and final product .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between X-ray and NMR data (e.g., tautomerism in the triazole ring) can be addressed by:

  • Density Functional Theory (DFT) calculations : To model electronic environments and predict stable tautomers.
  • Low-temperature crystallography : To capture dynamic structural features.
  • Cross-validation : Compare SHELXL-refined crystallographic data with 2D NMR (e.g., HSQC, HMBC) to confirm hydrogen bonding networks .

Q. How does the hydrazide moiety influence biological activity in pharmacological studies?

The hydrazide group enhances metal-chelating properties, which may interact with enzyme active sites (e.g., metalloproteases). In vitro assays using triazole-hydrazide derivatives show inhibitory activity against fungal cytochrome P450 enzymes, suggesting potential antifungal applications. Further pharmacodynamic studies should explore dose-response relationships and toxicity profiles .

Q. What are the challenges in scaling up synthesis for preclinical trials?

Key challenges include:

  • Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization or fractional distillation.
  • Hydrazine handling : Implement safety protocols for excess hydrazine neutralization.
  • Batch consistency : Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size and polymorphism .

Q. How can computational methods aid in predicting this compound’s reactivity?

  • Molecular docking : To simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with bioactivity.
  • Reaction pathway simulations : Predict intermediates using software like Gaussian or ORCA to optimize synthetic routes .

Data Analysis and Methodological Considerations

Q. How should researchers address variability in biological assay results?

  • Standardize assay conditions : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3).
  • Statistical rigor : Apply ANOVA or t-tests to differentiate between noise and significant activity.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 2-(2-chlorophenoxy)-N'-substituted acetohydrazides) to identify trends .

Q. What advanced techniques elucidate reaction mechanisms in triazole-hydrazide chemistry?

  • Isotopic labeling : Use 15N-labeled hydrazine to track nucleophilic attack pathways.
  • In-situ IR spectroscopy : Monitor intermediate formation during reflux.
  • Kinetic studies : Determine rate laws under varying pH and solvent polarity .

Q. How can crystallographic twinning affect structural analysis, and how is it mitigated?

Twinning in crystals can obscure electron density maps. Mitigation strategies include:

  • SHELXD integration : For initial phase determination in twinned datasets.
  • HKL-2000 processing : To deconvolute overlapping reflections.
  • Rigorous refinement : Apply twin laws in SHELXL and validate with R-factor convergence metrics .

Tables for Key Data

Q. Table 1: Optimized Synthetic Conditions

ParameterValueSource
SolventPropan-2-ol
Temperature80–85°C (reflux)
Reaction Time3–4 hours
Hydrazine Hydrate Ratio1:1.5 (ester:hydrazine)

Q. Table 2: Common Analytical Data

TechniqueKey ObservationsApplication
1H NMR (DMSO-d6)δ 8.5 ppm (triazole-H)Confirming ring substitution
HRMS (ESI+)[M+H]+ = 226.0984Molecular ion verification
X-ray DiffractionSpace group P21/c, Z = 4Crystal packing analysis

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